Sespendole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H45NO4 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(1S,12S,15S,20R)-7-[(S)-(3,3-dimethyloxiran-2-yl)-hydroxymethyl]-15-hydroxy-1,16,16,20-tetramethyl-8-(3-methylbut-2-enyl)-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4(9),5,7-tetraen-17-one |
InChI |
InChI=1S/C33H45NO4/c1-18(2)9-10-20-21(26(36)28-30(5,6)38-28)11-12-23-25(20)22-17-19-13-16-33(37)29(3,4)24(35)14-15-31(33,7)32(19,8)27(22)34-23/h9,11-12,19,26,28,34,36-37H,10,13-17H2,1-8H3/t19-,26-,28?,31+,32+,33+/m0/s1 |
InChI Key |
QMEIUISJYPRNPF-ZWXFSXOLSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1C3=C(N2)[C@]4([C@H](C3)CC[C@@]5([C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H](C6C(O6)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1C3=C(N2)C4(C(C3)CCC5(C4(CCC(=O)C5(C)C)C)O)C)C(C6C(O6)(C)C)O)C |
Synonyms |
sespendole |
Origin of Product |
United States |
Stereocontrolled Synthesis of the Sesquiterpene Segment:the Sesquiterpene Segment of Sespendole Contains Several Requisite Stereogenic Centers, Posing Significant Synthetic Challenges. Stereocontrolled Synthesis of This Segment Has Been Achieved Through Strategies Involving Highly Stereoselective Transformations. Key Synthetic Features in These Approaches Include:
researchgate.netnih.gov-Wittig rearrangement: This rearrangement is employed to obtain sterically congested quaternary carbon centers with high stereoselectivity researchgate.netresearchgate.net.
Isomerization of a spiro epoxide into an aldehyde: This transformation is carried out using Cp₂TiCl₂/Mn, demonstrating high stereoselectivity researchgate.netresearchgate.net.
The development of these synthetic routes to key intermediates is a prerequisite for the systematic design and synthesis of Sespendole analogs. By modifying the substituents or the core structure of these segments, researchers can explore the impact of structural changes on the biological activity, thereby facilitating comprehensive SAR studies.
Research Findings and Implications for Analog Design
The detailed research into the synthesis of this compound's indole (B1671886) and sesquiterpene segments provides valuable insights for the rational design of new derivatives. While specific data tables for the biological activity of synthesized this compound analogs are not extensively detailed in the public domain, the synthetic achievements highlight the feasibility of creating structural variations. The ability to stereoselectively construct complex fragments allows for the introduction of diverse functional groups or modifications at specific positions, which can then be evaluated for their impact on lipid droplet synthesis inhibition or other potential activities.
The strategy of analog-based drug design often involves modifying a lead molecule to improve its properties or explore its mechanism of action nih.gov. In the case of this compound, the efforts toward synthesizing its complex parts are foundational. For instance, understanding the biosynthesis of this compound, which involves the condensation of a farnesyl residue (from the mevalonate (B85504) pathway) and an anthranilate-derived indole-3-glycerol phosphate (B84403) residue, followed by cyclization and rearrangement, offers clues for biomimetic approaches to analog synthesis researchgate.netresearchgate.net.
The following table summarizes key synthetic achievements related to this compound's core structure:
| Segment Synthesized | Key Synthetic Strategy / Reaction | Stereoselectivity | Reference |
| Indole Moiety | Synthesis from 3-hydroxy-4-nitrobenzaldehyde | Highly stereoselective; syn epoxyalcohol assigned | researchgate.netresearchgate.netugr.esacs.org |
| Sesquiterpene Segment | researchgate.netnih.gov-Wittig rearrangement; Spiro epoxide isomerization with Cp₂TiCl₂/Mn | Highly stereoselective | researchgate.netresearchgate.net |
Future work in designing this compound analogs would likely involve:
Modifications of the isoprene (B109036) units: Altering the length, branching, or oxidation state of the isoprene chains could lead to compounds with altered binding affinities or metabolic stability.
Substitutions on the indole nucleus: Introducing different functional groups on the indole ring could modulate electronic properties and interactions with biological targets.
Simplification of the core structure: Designing simplified analogs that retain the essential pharmacophore could lead to more synthetically accessible and potentially more potent or selective compounds.
These synthetic endeavors, while challenging, are crucial for unlocking the full therapeutic potential of this compound by providing a platform for the systematic exploration of its chemical space through the creation of novel analogs and derivatives.
Structural Elucidation and Stereochemical Assignment of Sespendole
Advanced Spectroscopic Methodologies for Structural Determination
The determination of Sespendole's complex structure and absolute stereochemistry relied heavily on a suite of sophisticated spectroscopic techniques, including various Nuclear Magnetic Resonance (NMR) spectral analyses, exciton (B1674681) chirality experiments, and the modified Mosher method. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Skeleton and Connectivities
Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in establishing the carbon-hydrogen framework and connectivity of this compound. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed. researchgate.net Specifically, H-H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial for deducing the relationships between protons and carbons, including long-range couplings. researchgate.net For instance, cross-peaks from H18 (δ 7.59) to C16 (δ 131.6) and C20 (δ 141.1), and from H19 (δ 7.48) to C15 (δ 126.5) and C17 (δ 125.8) were observed. researchgate.net Long-range couplings from H28 (δ 1.83) and H29 (δ 1.65) to C26 (δ 126.5), and from H25 (δ 4.29, 4.07) to C27 (δ 127.0) provided further insights into the connectivity. researchgate.net Additionally, couplings from H33 (δ 1.39) and H34 (δ 1.37) to C31 (δ 69.5) and C32 (δ 58.7) were identified. researchgate.net The incorporation of [¹⁵N]anthranilate in biosynthesis studies led to the observation of distinct satellite signals in the ¹H and ¹³C NMR spectra due to ¹H-¹⁵N and ¹³C-¹⁵N coupling, confirming the incorporation into the indole (B1671886) moiety. researchgate.net For example, ¹³C-¹⁵N coupling satellites were observed at C2 (δ 154.6 ppm) and C20 (δ 141.5 ppm) with coupling values of 14.3 Hz and 14.0 Hz, respectively. researchgate.net
Table 1: Selected NMR Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Type of Correlation (e.g., HMBC) |
| H18 (7.59) | C16 (131.6), C20 (141.1) | Long-range coupling researchgate.net |
| H19 (7.48) | C15 (126.5), C17 (125.8) | Long-range coupling researchgate.net |
| H28 (1.83) | C26 (126.5) | Long-range coupling researchgate.net |
| H29 (1.65) | C26 (126.5) | Long-range coupling researchgate.net |
| H25 (4.29, 4.07) | C27 (127.0) | Long-range coupling researchgate.net |
| H33 (1.39) | C31 (69.5), C32 (58.7) | Long-range coupling researchgate.net |
| H34 (1.37) | C31 (69.5), C32 (58.7) | Long-range coupling researchgate.net |
| NH (11.46) | - | ¹H-¹⁵N coupling (in C₅D₅N) researchgate.net |
| - | C2 (154.6) | ¹³C-¹⁵N coupling (14.3 Hz) researchgate.net |
| - | C20 (141.5) | ¹³C-¹⁵N coupling (14.0 Hz) researchgate.net |
Modified Mosher Method for Stereochemical Analysis
The modified Mosher method (using α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) was employed for detailed stereochemical analysis, particularly for assigning the absolute configurations of chiral centers bearing hydroxyl groups. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com This method involves forming diastereomeric esters with (R)- and (S)-MTPA chloride and analyzing the differences in their ¹H NMR chemical shifts (Δδ values). researchgate.netmdpi.com For this compound, the absolute configurations of four chiral centers within the trans-decalin moiety were determined using this approach. researchgate.net Furthermore, the absolute configuration of C30 was established as S. researchgate.net In a related derivative, 7S*-hydroxy-sespendole (2a), the modified Mosher method was used to determine the absolute configuration of C7 as S. researchgate.net The relative stereochemistry of the epoxyalcohol in the side chain was proposed to be syn based on the comparison of ¹H and ¹³C NMR spectra of synthetic diastereomers with those of natural this compound. researchgate.netacs.orgacs.orgnih.gov
Characterization of the Novel Indolosesquiterpene Core Structure
This compound is notable for possessing a novel indolosesquiterpene skeleton, marking it as the first reported fungal metabolite with this specific core structure. researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netohiolink.edunih.gov This core structure is derived from the condensation of a farnesyl residue (from the mevalonate (B85504) pathway) and an anthranilate-derived indole-3-glycerol phosphate (B84403) residue, followed by cyclization and rearrangement. researchgate.netresearchgate.netresearchgate.netnih.gov The indolosesquiterpene core distinguishes this compound from other indole-diterpenes, which typically contain four isoprene (B109036) units. researchgate.netnih.gov Its unique framework includes an indolinone and a four-consecutive ring system. researchgate.net
Identification of Isoprenyl Modifications on the this compound Skeleton
A key feature of this compound's structure is the presence of isoprenyl modifications on its skeleton. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net this compound is characterized by having a new indolosesquiterpene skeleton modified with two isoprenes. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net These are described as two additional isoprenyl side chains. researchgate.net Specifically, two isoprenyl units are located on the benzene (B151609) ring of the indole nucleus, with one of these units being highly oxygenated. researchgate.netnih.gov
Precursor Incorporation Studies and Isotopic Labeling Experiments
To unravel the biosynthetic origins of this compound, researchers conducted feeding experiments with isotopically labeled precursors. By tracing the incorporation of these labels into the final molecule, they could map the metabolic pathways involved in its assembly.
Feeding studies utilizing [¹³C]acetate were instrumental in demonstrating that the sesquiterpene portion and the two side chains of this compound are derived from the mevalonate pathway. nih.govresearchgate.net The pattern of ¹³C-labeling observed in the this compound molecule was consistent with the known assembly of isoprene units from acetate (B1210297) precursors via the mevalonate pathway. nih.govwikipedia.org However, the labeling pattern of five specific carbons (C-3, C-11, C-12, C-13, and C-21) was noted as unusual, suggesting that a molecular rearrangement occurs during the cyclization of the farnesyl pyrophosphate precursor. researchgate.net
To identify the source of the nitrogen atom in the indole ring, [¹⁵N]anthranilic acid was supplied to the fungal culture. nih.gov Subsequent analysis of the produced this compound by NMR spectroscopy revealed distinct satellite signals for the NH proton and two carbon atoms (C2 and C20) due to ¹H-¹⁵N and ¹³C-¹⁵N coupling. researchgate.net This provided conclusive evidence that anthranilic acid is the precursor to the indole moiety of this compound. nih.govresearchgate.net
The role of tryptophan as a potential precursor was also investigated using [¹³C]tryptophan. nih.gov The results of these feeding experiments helped to further refine the understanding of the biosynthetic pathway, confirming the origin of the indole portion of the molecule. nih.govresearchgate.net
Table 1: Summary of Isotopic Labeling Studies in this compound Biosynthesis
| Labeled Precursor | Isotope | Key Finding | Reference |
|---|---|---|---|
| Acetate | ¹³C | The sesquiterpene moiety and side chains are derived from the mevalonate pathway. An unusual labeling pattern suggests a rearrangement during cyclization. | nih.govresearchgate.net |
| Anthranilic Acid | ¹⁵N | The indole moiety is derived from anthranilic acid. | nih.govresearchgate.net |
Proposed Biosynthetic Pathway Elucidation
Based on the results of the isotopic labeling studies, a plausible biosynthetic pathway for this compound has been proposed. This pathway involves the convergence of two major metabolic routes. nih.gov
The mevalonate pathway is a fundamental metabolic route responsible for the biosynthesis of isoprenoids. wikipedia.orgnih.gov In the case of this compound, this pathway provides the farnesyl pyrophosphate (FPP), a C15 isoprenoid that forms the sesquiterpene backbone of the molecule. researchgate.net The initial steps of this pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. scielo.br A series of phosphorylations and a decarboxylation convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). scielo.brbiorxiv.org These units are then sequentially condensed to form the C15 farnesyl pyrophosphate.
The indole portion of this compound originates from the anthranilate pathway, which is also responsible for the biosynthesis of the amino acid tryptophan. nih.govnih.gov Anthranilic acid is converted through a series of enzymatic steps to indole-3-glycerol phosphate. nih.govbiorxiv.org The proposed biosynthetic pathway suggests that this indole-3-glycerol phosphate residue then condenses with the farnesyl pyrophosphate derived from the mevalonate pathway. nih.gov Following this condensation, a cyclization and rearrangement of the farnesyl group occurs to form the characteristic indolosesquiterpene core structure of this compound. nih.govresearchgate.net
Synthetic Approaches to Sespendole and Its Key Intermediates
Rationale for Synthetic Studies on Complex Natural Products like Sespendole
The pursuit of synthesizing complex natural products such as this compound is motivated by several key factors. Firstly, their often unique and potent biological activities make them valuable candidates for drug discovery and development acs.orgnih.gov. This compound's ability to inhibit lipid droplet synthesis in macrophages highlights its potential as a therapeutic lead, even though its mechanism of action differs from structurally related compounds like terpendole C acs.orgacs.orgresearchgate.net. Secondly, the inherent structural complexity of these molecules, characterized by multiple chiral centers, fused ring systems, and diverse functional groups, pushes the boundaries of synthetic organic chemistry acs.orgrsc.orgconsensus.app. Developing efficient and stereoselective routes to such targets necessitates the innovation of novel reactions, reagents, and strategic disconnections acs.orgrsc.org. Finally, successful total syntheses can provide access to sufficient quantities of the natural product for further biological evaluation, as well as enable the synthesis of analogues for structure-activity relationship (SAR) studies, which are often limited by natural abundance acs.orgresearchgate.net.
Strategies for the Stereocontrolled Synthesis of the Sesquiterpene Segment
The sesquiterpene segment of this compound is particularly challenging due to the presence of all requisite stereogenic centers within a sterically congested environment thieme-connect.com. Researchers have developed highly stereocontrolled strategies to construct this intricate part of the molecule.
Another pivotal strategy employed in the synthesis of the sesquiterpene segment is the stereoselective isomerization of a spiro epoxide into an aldehyde thieme-connect.com. This transformation is achieved in a highly stereoselective manner using a system involving Cp2TiCl2 (titanocene dichloride) and manganese (Mn) thieme-connect.com. Spiro epoxides are strained ring systems that can undergo various rearrangements, often with high stereoselectivity, thus providing efficient chirality transfer nih.govresearchgate.net. The precise control over the isomerization of this spiro epoxide intermediate to yield the desired aldehyde is critical for setting up subsequent synthetic steps and ultimately achieving the correct stereochemical outcome for the entire sesquiterpene fragment thieme-connect.com.
Asymmetric Synthesis of the Aromatic Indole (B1671886) Fragment
The aromatic indole fragment of this compound also presents significant synthetic challenges, particularly in achieving optical purity and incorporating the highly oxygenated isoprenyl unit acs.orgacs.org. An eight-step asymmetric synthesis of this fragment has been successfully developed.
The asymmetric synthesis of the aromatic indole fragment commences from a commercially available starting material, 4-bromo-2-fluoronitrobenzene acs.orgacs.orgacs.org. Two key synthetic steps define this route:
Claisen Rearrangement : The introduction of the prenyl group is achieved through a Claisen rearrangement, notably occurring at room temperature acs.orgacs.orgacs.orgfigshare.com. The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that typically involves the thermal rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds researchgate.netnih.govnih.gov. In this specific synthesis, the reaction of 4-bromo-2-fluoronitrobenzene with the sodium alkoxide of 2-methylbut-3-en-2-ol initially yields an intermediate that undergoes rearrangement, even at room temperature, particularly when mediated by silica (B1680970) gel acs.org. This step is crucial for establishing the correct connectivity and introducing the prenyl moiety onto the aromatic ring.
Aryl Lithium Coupling : A subsequent critical step involves a coupling reaction between a dianion generated from prenylated bromo-N-tosylanilide and a chiral epoxy aldehyde acs.orgacs.orgacs.orgfigshare.com. This coupling proceeds via a syn-selective addition of a highly functionalized aryl lithium species to the chiral epoxy aldehyde acs.org. Organolithium compounds are powerful nucleophiles frequently employed in C-C bond formation rug.nlresearchgate.net. The formation of the aryl lithium reagent allows for the regioselective and stereoselective attachment of the indole precursor to the chiral epoxy aldehyde, which is essential for building the complex architecture of this compound with the desired stereochemistry acs.orgresearchgate.net. The reaction mechanism typically involves the nucleophilic attack of the aryl lithium on the electrophilic center of the epoxy aldehyde, followed by ring-opening of the epoxide, leading to the formation of a new C-C bond and the controlled generation of stereocenters acs.org.
Challenges and Innovations in the Total Synthesis of this compound
The total synthesis of this compound, like many other complex natural products, is fraught with challenges. One of the primary difficulties lies in the creation and precise control of multiple chiral centers rsc.orgconsensus.app. This compound's intricate structure, with its indole core and highly oxygenated sesquiterpene fragment, demands highly stereoselective reactions to achieve the correct absolute and relative stereochemistry acs.orgthieme-connect.com.
Another significant challenge is balancing the construction of the complex carbon skeleton with the introduction and manipulation of sensitive functional groups consensus.appresearchgate.net. The presence of an epoxide and hydroxyl groups in the sesquiterpene part, alongside the indole nucleus and isoprenyl units, requires careful consideration of reaction compatibility and protecting group strategies acs.orgthieme-connect.com. Furthermore, optimizing multi-step sequences and domino reactions to maximize efficiency and yield remains a considerable hurdle acs.orgrsc.org.
Innovations in the synthetic approaches to this compound's fragments demonstrate how these challenges are being addressed. The development of stereoselective Wittig rearrangements and spiro epoxide isomerizations for the sesquiterpene segment showcases advancements in controlling quaternary carbon formation and chirality transfer thieme-connect.com. Similarly, the asymmetric synthesis of the indole fragment, utilizing room-temperature Claisen rearrangement and syn-selective aryl lithium coupling, highlights progress in constructing complex aromatic systems with high optical purity acs.orgacs.org. While a full total synthesis of this compound has not yet been reported (as of 2019, based on available information), the successful syntheses of its key fragments represent significant strides towards this ultimate goal, paving the way for future breakthroughs in accessing this intriguing natural product acs.orgacs.org.
Design and Synthesis of this compound Analogs and Derivatives
This compound (PubChem CID: 11598840) is a complex indolosesquiterpene alkaloid, initially isolated from the fungal strain Pseudobotrytis terrestris FKA-25. It has garnered significant interest due to its notable biological activity, specifically its potent inhibitory effect on lipid droplet synthesis in macrophages. This compound has been shown to inhibit the synthesis of cholesteryl ester and triacylglycerol in mouse macrophages with IC50 values of 4.0 and 3.2 µM, respectively researchgate.netresearchgate.netresearchgate.net. The intricate and unique indolosesquiterpene core structure of this compound, featuring two isoprene (B109036) units, one of which is highly oxygenated, presents substantial synthetic challenges researchgate.netresearchgate.net. Despite its intriguing structure and important biological activity, a total synthesis of this compound itself has not been reported, although extensive investigations have been conducted on the synthesis of structurally related terpene indole alkaloids and key segments of this compound researchgate.net.
The design and synthesis of this compound analogs and derivatives are fundamentally rooted in understanding and mastering the construction of its complex polycyclic framework. Given the absence of a reported total synthesis of the natural product, research efforts have focused on the stereocontrolled synthesis of its crucial segments, which lays the groundwork for future analog development and structure-activity relationship (SAR) studies.
Synthetic Approaches to Key Intermediates
The complexity of this compound's structure necessitates a modular approach to its synthesis, focusing on the stereoselective construction of its distinct indole and sesquiterpene moieties. These synthetic studies are critical for providing access to the core scaffold, which can then be modified to generate analogs.
Biological Activities and Mechanistic Research Excluding Prohibited Elements
Research on Lipid Metabolism Regulation
Sespendole has been identified as an inhibitor of lipid droplet formation in macrophages, a finding that has spurred investigations into its precise mechanisms of action within lipid metabolism researchgate.netresearchgate.netresearchgate.netnih.govnih.gov. Lipid metabolism involves the complex processes of synthesis, breakdown, and storage of fats, crucial for cellular energy and membrane integrity wikipedia.org.
Inhibition of Lipid Droplet Formation in Macrophages
Studies have demonstrated that this compound effectively inhibits the accumulation of lipid droplets within macrophages researchgate.netresearchgate.netnih.govnih.gov. Morphological assays revealed that this compound reduces both the number and size of cytosolic lipid droplets observed in mouse macrophages researchgate.net. This inhibitory effect on lipid droplet formation highlights its potential role in modulating cellular lipid homeostasis researchgate.netnih.gov.
Modulation of Cholesteryl Ester and Triacylglycerol Synthesis in Macrophages
Further biochemical analyses have elucidated this compound's impact on the synthesis of key neutral lipids. The compound was found to inhibit the synthesis of cholesteryl ester (CE) and triacylglycerol (TG) in mouse macrophages researchgate.netresearchgate.netnih.govkitasato-u.ac.jpjst.go.jp. This inhibition occurred in a dose-dependent manner, with half-maximal inhibitory concentration (IC50) values of 4.0 µM for cholesteryl ester synthesis and 3.2 µM for triacylglycerol synthesis researchgate.netresearchgate.netnih.govkitasato-u.ac.jpjst.go.jp.
Table 1: Inhibitory Effects of this compound on Lipid Synthesis in Mouse Macrophages
| Lipid Type | IC50 Value (µM) |
| Cholesteryl Ester | 4.0 |
| Triacylglycerol | 3.2 |
Investigations into Acyl-CoA: Cholesterol Acyltransferase (ACAT) Activity
To understand the specific enzymatic targets of this compound, investigations into its effect on acyl-CoA: cholesterol acyltransferase (ACAT) activity were conducted. Unlike some other compounds that inhibit CE synthesis by directly targeting ACAT, such as terpendole C, this compound exhibited minimal effect on ACAT activity, with an IC50 value greater than 550 µM researchgate.netkitasato-u.ac.jp. This suggests that this compound's mechanism of inhibiting both cholesteryl ester and triacylglycerol synthesis is distinct from direct ACAT inhibition researchgate.net. Although acyl-CoA synthetase (ACS) was considered a potential target due to the inhibition of both neutral lipids, this compound showed no inhibition of ACS at concentrations up to 150 µM researchgate.net. The precise molecular target responsible for this compound's inhibitory effect on lipid droplet formation in macrophages remains an area of ongoing research researchgate.net.
Antimicrobial Activity Studies
Beyond its effects on lipid metabolism, this compound has also been evaluated for its antimicrobial properties.
Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Mycobacterium smegmatis)
This compound has demonstrated weak antimicrobial activity against certain Gram-positive bacteria researchgate.netkitasato-u.ac.jpresearchgate.net. Specifically, it showed inhibitory effects against Bacillus subtilis and Mycobacterium smegmatis researchgate.netkitasato-u.ac.jpresearchgate.netnih.gov. When tested at a concentration of 10 µg per 6mm disk, this compound produced an inhibition zone of 7.0 mm against Bacillus subtilis and 9.5 mm against Mycobacterium smegmatis researchgate.netkitasato-u.ac.jpresearchgate.net. This activity was observed among 14 microorganisms tested researchgate.net.
Table 2: Antimicrobial Activity of this compound Against Gram-Positive Bacteria
| Bacterium | Inhibition Zone (mm) at 10 µ g/6mm disk |
| Bacillus subtilis | 7.0 |
| Mycobacterium smegmatis | 9.5 |
Comparative Analysis with Other Fungal Antimicrobials
This compound is a fungal metabolite with an indolosesquiterpene core structure nih.gov. While many fungal metabolites, including other indole (B1671886) terpenoids, are known for their diverse biological activities, including antimicrobial properties, this compound's activity against Bacillus subtilis and Mycobacterium smegmatis is noted as weak researchgate.netresearchgate.netjst.go.jpnih.govkib.ac.cn. The broader class of indole diterpenoids, to which this compound is related, encompasses compounds with antibacterial, anti-insect, and ion channel inhibitory activities nih.govkib.ac.cn. However, specific detailed comparative data for this compound against a wide range of other fungal antimicrobials is not extensively documented in available literature, beyond its classification and observed weak activity researchgate.netresearchgate.netnih.gov.
Elucidation of Cellular and Molecular Mechanisms of Action
This compound primarily functions as a potent inhibitor of lipid droplet synthesis in macrophages. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net This inhibitory activity is significant because excessive lipid accumulation in macrophages is a hallmark associated with various metabolic disorders, including atherosclerosis. researchgate.netplos.org
Research has demonstrated that this compound effectively inhibits the synthesis of both cholesteryl ester and triacylglycerol in mouse macrophages. researchgate.netnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for these activities are presented in Table 1. researchgate.netnih.govresearchgate.net
Table 1: Inhibitory Activity of this compound on Lipid Synthesis in Mouse Macrophages
| Lipid Component | IC50 Value (µM) |
| Cholesteryl Ester | 4.0 researchgate.netnih.govresearchgate.net |
| Triacylglycerol | 3.2 researchgate.netnih.govresearchgate.net |
It is noteworthy that the mechanism of action of this compound differs from that of terpendole C, a structurally similar diterpene indole. researchgate.net Terpendole C is known to inhibit acyl-CoA cholesterol acyltransferase (ACAT) and acyl-CoA synthase (ACS), pathways distinct from this compound's inhibitory effects on lipid droplet formation. researchgate.net
Beyond its role in lipid metabolism, this compound has also exhibited antibacterial activity. Studies have shown its effectiveness against Bacillus subtilis and Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 10 µg/6 mm per disk. researchgate.net Furthermore, recent investigations have identified this compound as a constituent in extracts from Rhus coriaria (Sumac), suggesting potential anticancer activity, although the specific molecular mechanisms underlying this effect have not yet been elucidated. frontiersin.org
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Understanding the structure-activity relationship (SAR) of this compound is crucial for potential molecular modifications and the design of new compounds with enhanced or altered biological profiles. SAR studies aim to determine which chemical groups within a molecule are responsible for its observed biological effects. wikipedia.org
Significant progress has been made in the stereocontrolled synthesis of the indole moiety of this compound, as well as in the stereochemical assignment of its side chain. researchgate.net Through stereoselective synthesis of possible diastereomers of the indole moiety and subsequent comparison of their Nuclear Magnetic Resonance (NMR) spectra with those of the natural product, the relative stereochemistry of the epoxyalcohol was assigned as syn. researchgate.net This precise stereochemical information is vital for understanding how the molecule interacts with its biological targets and for guiding future synthetic efforts.
The biosynthesis of this compound provides insights into its structural assembly. Feeding experiments with isotopically labeled precursors, such as [13C]acetate, [15N]anthranilic acid, and [13C]tryptophan, have indicated that this compound's indolosesquiterpene core is formed through the condensation of a farnesyl residue (derived from the mevalonate (B85504) pathway) and an anthranilate-derived indole-3-glycerol phosphate (B84403) residue. This is followed by cyclization and rearrangement processes. researchgate.netresearchgate.netresearchgate.net The understanding of this biosynthetic pathway is fundamental for exploring structural variations and designing analogs.
Moreover, genomic mining studies have revealed that certain indole gene clusters, such as cluster 54 (Indole) in Diaporthe kyushuensis ZMU-48-1, share a 66% similarity to the this compound pathway. frontiersin.org This similarity suggests the potential for producing related indole alkaloids and implies that targeted modifications within these biosynthetic pathways could lead to the generation of novel this compound analogs with varied biological activities. frontiersin.org Such insights are critical for applying molecular design principles to develop new compounds based on the this compound scaffold.
Future Research Directions and Translational Perspectives
Advancements in Chemoenzymatic Synthesis and Biosynthetic Engineering for Scalable Production
Sespendole, initially isolated from the fungus Pseudobotrytis terrestris (now Cordana terrestris), possesses a distinct indolosesquiterpene skeleton nih.govkitasato-u.ac.jp. Its biosynthesis involves the condensation of a farnesyl residue, derived from the mevalonate (B85504) pathway, with an anthranilate-derived indole-3-glycerol phosphate (B84403) residue, followed by cyclization and rearrangement to form its core structure kitasato-u.ac.jpresearchgate.netnih.gov.
Advancements in chemoenzymatic synthesis offer promising avenues for the scalable and sustainable production of complex natural products like this compound. This approach combines the high selectivity of enzymatic catalysis with the versatility of chemical transformations, providing efficient routes for molecules such as non-natural terpenoids nih.govmdpi.comnih.gov. For instance, a concise chemoenzymatic synthesis method has been developed for prostaglandins, demonstrating the potential for gram-scale production of complex molecules using enzymatic steps nih.gov.
Biosynthetic engineering strategies are critical for overcoming challenges associated with the low natural abundance of many valuable phytochemicals. By transferring biosynthetic pathways into heterologous systems, such as microbial hosts like Saccharomyces cerevisiae and Escherichia coli, or even plants, researchers can achieve scalable and controlled production through fermentation frontiersin.orgnih.govnih.gov. Synthetic biology provides robust tools for creating optimized host organisms and engineering metabolic pathways to enhance sesquiterpene production nih.gov. Investigations into the functional crosstalk between indole (B1671886) terpenoid gene clusters, such as the SPD and SES clusters, are expected to provide insights that can be directly applied to understanding and engineering the this compound biosynthetic pathway for improved yields researchgate.net.
Exploration of Novel Synthetic Pathways and Methodologies
The intricate and unique indolosesquiterpene core of this compound makes its total synthesis a challenging yet intriguing target for organic chemists nih.govresearchgate.netcsic.es. Significant progress has been made in the stereocontrolled synthesis of the sesquiterpene segment of this compound, which includes all necessary stereogenic centers. Key features of these synthetic strategies involve highly stereoselective frontiersin.orgnih.gov-Wittig rearrangements and the isomerization of spiro epoxides into aldehydes using specific reagents researchgate.net. Overcoming steric constraints in olefination reactions often necessitates the development of alternative synthetic approaches researchgate.net.
The field is increasingly benefiting from computational algorithms designed to explore vast reaction networks and identify optimal pathways for the bioproduction of complex chemicals, including pharmaceuticals. Algorithms like SubNetX can assemble balanced reaction subnetworks and integrate them into genome-scale metabolic models of host organisms, thereby facilitating the discovery and ranking of novel biosynthetic pathways based on criteria such as yield and feasibility biorxiv.org. This computational design capability holds significant promise for accelerating the development of efficient synthetic routes for this compound. Furthermore, synthetic efforts aimed at rearranged indole diterpenes, which share structural similarities with this compound, have provided valuable insights into the construction of complex indoloterpenoid motifs nih.gov. The integration of advanced analytical techniques with simulation methods is also crucial for chemical speciation studies, providing fundamental data that can inform and guide the design of novel synthetic strategies frontiersin.orgmdpi.commdpi.com.
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
This compound has been identified as an inhibitor of lipid droplet synthesis in mouse macrophages, exerting its effect by inhibiting both acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2 activities nih.govkitasato-u.ac.jp. Specifically, this compound demonstrated IC50 values of 4.0 µM for inhibiting cholesteryl ester (CE) synthesis and 3.2 µM for inhibiting triacylglycerol (TG) synthesis in mouse macrophages kitasato-u.ac.jp. Beyond its impact on lipid metabolism, this compound has also exhibited weak antimicrobial activity against Bacillus subtilis and Mycobacterium smegmatis kitasato-u.ac.jp.
Future research will focus on elucidating the precise molecular mechanisms underlying these biological activities. This involves detailed studies at the molecular level to understand how this compound interacts with its targets, similar to how mechanistic analyses of other natural products, such as indole diterpenes, have revealed specific target inhibitions (e.g., mitotic kinesin Eg5), suggesting novel modes of action nih.gov. Such in-depth investigations are crucial for identifying new therapeutic targets and advancing drug discovery researchgate.net. The integration of advanced analytical methodologies, including high-throughput in vitro chemical and biological analyses, with computational methods, is fundamental for conducting these comprehensive mechanistic studies frontiersin.orgresearchgate.netmdpi.com.
Potential Applications in Preclinical Disease Models (Non-human trial focus)
The observed inhibitory activity of this compound on lipid droplet synthesis in mouse macrophages positions it as a promising candidate for investigation in preclinical disease models related to lipid metabolism disorders nih.govkitasato-u.ac.jp. The preclinical efficacy of ACAT1 inhibitors, which include this compound, can be evaluated using established animal models of obesity, such as those involving cats, rats, and mice google.com. Studies utilizing ACAT1 knockout mice have provided insights into the effects of ACAT1 inhibition, suggesting that while complete knockout might exacerbate certain conditions like atherosclerosis, partial inhibition could offer therapeutic benefits google.com.
Animal models are indispensable tools in preclinical research for assessing the potential of novel compounds. However, challenges in translating findings from animal studies to human clinical settings often arise from the heterogeneity of animal models and inherent differences between species nih.gov. Therefore, the development and utilization of standardized animal models are essential to improve the translatability of preclinical results nih.gov. Beyond lipid metabolism, phytochemicals are being extensively investigated in various preclinical models, including chick embryo xenograft models for cancer research, to evaluate their anti-cancer properties nih.gov. Marine-derived natural products, including those with unique scaffolds, are also a significant focus of preclinical development, with ongoing research to understand their sources, activities, and mechanisms of action researchgate.net.
Integration of Advanced Computational and Analytical Approaches in this compound Research
The future of this compound research will heavily rely on the synergistic integration of advanced computational and analytical approaches. Computational methods are increasingly facilitating interdisciplinary analytical research by enabling the predictive use of spectral and chromatographic data researchgate.net. Techniques such as Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are transforming pharmaceutical analysis, offering superior resolution, sensitivity, and speed for characterizing compounds like this compound researchgate.net.
Quantitative analytical and computational workflows are being developed for large-scale targeted metabolomics, which can be applied to this compound research. These workflows often combine LC-MS analysis with relative response factor (RRF) approaches and computational predictions to quantify metabolites, and they involve the creation of comprehensive LC-MS libraries and the use of software platforms for data processing and sharing mdpi.com. Computational modeling and simulation methods are also being integrated with experimental analytical techniques for detailed chemical speciation studies, providing a deeper understanding of molecular interactions and properties frontiersin.org. Furthermore, quantum chemistry studies utilize wavefunction analysis programs to calculate and visualize real-space functions, perform population analysis, and analyze bond orders and orbital compositions. These tools can provide critical insights into the electronic structure and reactivity of this compound, guiding both synthetic efforts and mechanistic investigations researchgate.net. The application of computational design tools for optimizing whole-cell biocatalysts and identifying novel biosynthetic pathways from biochemical databases will be instrumental in enhancing the production and understanding of this compound biorxiv.org.
Q & A
Q. What experimental parameters are critical for validating the synthesis of sespendole in laboratory settings?
To validate this compound synthesis, prioritize:
- Purity assessment : Use HPLC or NMR to confirm chemical structure and rule out isomers .
- Yield optimization : Test reaction conditions (temperature, catalysts, solvent polarity) using factorial design experiments .
- Reproducibility : Document batch-to-batch variability in synthesis protocols and share raw spectral data for peer verification .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Design assays with:
- Target specificity : Use enzyme inhibition assays (e.g., kinase profiling) with positive/negative controls .
- Dose-response curves : Test this compound across logarithmic concentrations (e.g., 0.1–100 µM) to calculate IC50 values .
- Cell-based validation : Pair in vitro assays with cytotoxicity screens (e.g., MTT assays) to differentiate bioactivity from nonspecific effects .
Table 1 : Example Assay Parameters for this compound
| Assay Type | Target | Concentration Range | Controls | Reference |
|---|---|---|---|---|
| Kinase Inhibition | MAPK1 | 0.1–50 µM | Staurosporine (positive) | |
| Cytotoxicity | HeLa Cells | 1–100 µM | DMSO (vehicle) |
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Systematic review : Aggregate data from peer-reviewed studies (e.g., Web of Science, PubMed) and categorize findings by experimental models, doses, and endpoints .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to assess heterogeneity and publication bias .
- Mechanistic follow-up : Use CRISPR knockouts or siRNA silencing to test hypothesized pathways in conflicting studies .
Q. What methodologies are optimal for studying this compound’s structure-activity relationships (SAR)?
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict this compound’s binding affinity to target proteins .
- Analog synthesis : Modify functional groups (e.g., hydroxyl, methyl) and test derivatives in bioassays .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate structural features with activity data .
Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) studies?
- Standardized protocols : Adhere to OECD guidelines for in vivo PK studies (e.g., dosing, sampling intervals) .
- Cross-lab validation : Share this compound samples with independent labs for parallel LC-MS/MS analysis .
- Data transparency : Publish raw chromatograms and PK parameters (t1/2, AUC, Cmax) in open-access repositories .
Methodological Challenges and Solutions
Q. How to address low yield or instability in this compound during extraction from natural sources?
- Solvent optimization : Test polar/nonpolar solvent mixtures (e.g., ethyl acetate:methanol) for extraction efficiency .
- Stabilization : Add antioxidants (e.g., ascorbic acid) or store samples at -80°C to prevent degradation .
- Metabolomic profiling : Use UPLC-QTOF-MS to identify degradation products and adjust protocols accordingly .
Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects in combination therapies?
- Isobolographic analysis : Calculate combination indices (CI) to classify synergy, additivity, or antagonism .
- Machine learning : Train models on dose-response matrices to predict optimal drug ratios .
Ethical and Reporting Standards
Q. How to align this compound research with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Metadata annotation : Use platforms like Zenodo to upload datasets with detailed experimental conditions .
- Ontology tagging : Label this compound-related data with ChEBI or PubChem identifiers .
Q. What ethical considerations apply to in vivo studies involving this compound?
- IACUC approval : Justify animal models (e.g., rodents vs. zebrafish) based on the research question .
- 3Rs compliance : Minimize animal use via pharmacokinetic modeling or in silico simulations where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
